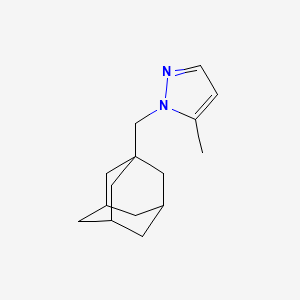![molecular formula C12H12BrN3O2 B2856295 5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide CAS No. 2034442-85-6](/img/structure/B2856295.png)
5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide is a compound that features a bromine atom, an isoxazole ring, and a nicotinamide moiety
作用機序
Target of Action
Compounds with similar structures, such as imidazole and oxazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby influencing the biological processes in which the target is involved .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, diabetes, and microbial infections . The compound may exert its effects by modulating the activity of key enzymes or proteins in these pathways.
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound might exert a range of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between nitrile oxides and alkynes.
Amidation: The final step involves the coupling of the isoxazole derivative with nicotinic acid or its derivatives to form the nicotinamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: It can be used to study the biological activity of isoxazole derivatives and their interactions with various biological targets.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms involving nicotinamide and isoxazole moieties.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds
N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide: This compound also features an isoxazole ring and has been studied for its potential as a BRD4 inhibitor.
5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide: Similar in structure but with a methyl group instead of a propyl group.
Uniqueness
5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide is unique due to its specific combination of a bromine atom, an isoxazole ring, and a nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
IUPAC Name |
5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c13-11-4-10(6-14-7-11)12(17)15-3-1-2-9-5-16-18-8-9/h4-8H,1-3H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJLFFBMXDEVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((5-((4-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2856213.png)
![1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2856215.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2856217.png)


![3-(3,4-dimethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856220.png)



![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2856228.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856230.png)

![tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/new.no-structure.jpg)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2856234.png)
